Neuronica

Vue d'ensemble

Description

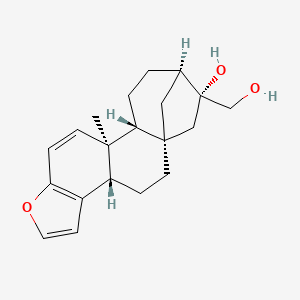

Natural kavalactone. Various pharmacological activities including antinociceptive, analgesic, sedative and anticonvulsive activity. Active in vivo and orally bioavailable.

DL-Kawain analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.

Kawain voltage-gated Na+ and L-type Ca2+ channel blocker found in Puper methysticum (kava plant). It displays a variety of biological activities, including protecting against amyloid-β-induced neurotoxicity, suppressing growth of Fusarium, Trichoderma, and Colletotrichum, increasing non-REM sleep time and delta activity during REM sleep, and inhibiting arachidronic acid-induced platelet aggregation and COX expression.

Applications De Recherche Scientifique

Neuromorphic Engineering

Neuronica is used in the field of neuromorphic engineering, which involves designing artificial neural systems, such as physical neural networks and software that mimic the structure and function of biological neural networks .

Medical Image Analysis

Neuronica has applications in medical image analysis. For instance, DCENet-based low-light image enhancement improved by spiking encoding and convLSTM is one of the applications in this field .

Neuro-Robotics

Neuronica is used in neuro-robotics, a discipline within robotics that uses neural networks to create adaptive robotic systems. An example is a non-contact interactive system for multimodal surgical robots based on LeapMotion and visual tags .

Human-Machine Interaction

Neuronica is applied in the field of human-machine interaction. It helps in developing systems that allow humans to interact with machines in a more natural and intuitive way .

Exoskeleton Control

Neuronica is used in the control of exoskeletons. A neuromusculoskeletal model-informed machine learning-based control of a knee exoskeleton with uncertainties quantification is an example of this application .

Data Science

Neuronica is used in data science for tasks such as data mining and data processing .

Brain-Machine Interfaces

Neuronica is used in the development of brain-machine interfaces (BMIs), which allow for direct communication between the brain and external devices .

Artificial Intelligence

Neuronica is used in various applications of artificial intelligence, including machine learning, deep learning, and neural networks .

Mécanisme D'action

Neuronica works by implementing artificial neural network methodologies. It uses algorithms like Backpropagation, Resilient Propagation, and Scaled Conjugate Gradient for learning . These algorithms allow for fast network learning, control of all learning parameters, and a simple and intuitive user interface .

Orientations Futures

Propriétés

IUPAC Name |

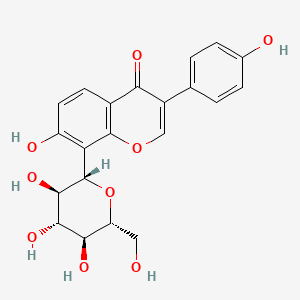

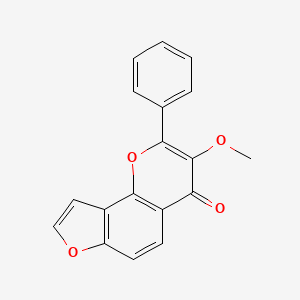

4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAQIWGXBXCYFX-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904756 | |

| Record name | DL-Kavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kawain | |

CAS RN |

3155-48-4, 1635-33-2, 500-64-1 | |

| Record name | 5,6-Dihydro-4-methoxy-6-[(1E)-2-phenylethenyl]-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3155-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kavain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kawain (+-)-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Kavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(E)]-5,6-dihydro-4-methoxy-6-styryl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Kavain | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KAWAIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L1NI60TGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

- Blink Reflex Studies: EMGWorkplace software on the Neuronica 4 device is validated for evaluating the blink reflex, aiding in diagnosing facial nerve disorders [].

- Somatosensory Evoked Potential (SSEP) Recordings: Neuronica 4 is utilized for recording SSEPs, with research focusing on optimizing recording protocols for the posterior tibial nerve [].

- Intraoperative Neurophysiological Monitoring (IONM): Neuronica 5, equipped with specialized software, allows for transcranial electrical stimulation and multimodal IONM during spinal surgeries [].

- Data Acquisition in Smart Agriculture: While not directly related to clinical neurophysiology, one study utilizes a "BLESensor node" developed in the "Neuronica Lab" for environmental monitoring in agriculture [].

Q1: What are the main applications of Neuronica devices in clinical neurophysiology?

A1: Neuronica devices are utilized in various clinical neurophysiology applications, including blink reflex studies for diagnosing facial nerve disorders [], recording somatosensory evoked potentials (SSEPs) [], and intraoperative neurophysiological monitoring (IONM) during spinal surgeries [].

Q2: What are the advantages of using the EMGWorkplace software on the Neuronica 4 device for blink reflex studies?

A2: The EMGWorkplace software on Neuronica 4 has been validated for blink reflex studies and demonstrated comparable results to previous software versions []. This suggests its reliability and suitability for clinical practice in evaluating facial nerve function.

Q3: How does Neuronica 5 contribute to intraoperative neurophysiological monitoring?

A3: Neuronica 5, coupled with specialized software, enables transcranial electrical stimulation and multimodal IONM during spinal surgeries []. This allows for real-time monitoring of motor and sensory pathways, providing crucial information to surgeons and potentially improving patient outcomes.

Q4: Are there any applications of Neuronica technology outside of clinical neurophysiology?

A4: Although primarily focused on neurophysiology, one study mentions the development of a "BLESensor node" within the "Neuronica Lab" for environmental monitoring in agriculture []. This suggests potential applications of their technological expertise in other fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.